molecular formula C12H15NO5S B1297999 4-Methyl-3-(morpholine-4-sulfonyl)-benzoic acid CAS No. 300383-08-8

4-Methyl-3-(morpholine-4-sulfonyl)-benzoic acid

Cat. No. B1297999
M. Wt: 285.32 g/mol
InChI Key: XWGOGAHEPWTCCH-UHFFFAOYSA-N
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Description

The compound of interest, 4-Methyl-3-(morpholine-4-sulfonyl)-benzoic acid, is a chemical entity that can be associated with various research areas, including environmental science, synthetic chemistry, and biological applications. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can help infer the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves several steps, including the formation of sulfonamide bonds and the introduction of morpholine groups. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide involves the reaction of a sulfonyl chloride with an amine . Similarly, the synthesis of 4-benzyl-4-methylmorpholinium salts indicates the versatility of morpholine in forming various salts with different anions . These methods could potentially be adapted for the synthesis of 4-Methyl-3-(morpholine-4-sulfonyl)-benzoic acid by reacting the appropriate benzoic acid derivative with a morpholine-containing sulfonyl chloride.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure of a Mannich base derived from morpholine and benzothiazole has been determined, showing the spatial arrangement of the morpholine ring relative to the benzothiazole moiety . Additionally, the structural analysis of N-sulfonyl morpholines has been conducted to understand the conformational dynamics of the morpholine ring . These studies provide a foundation for predicting the molecular structure of 4-Methyl-3-(morpholine-4-sulfonyl)-benzoic acid, which would likely feature a morpholine ring sulfonylated at the 4-position and attached to a benzoic acid moiety.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives and sulfonamide compounds has been explored in various chemical reactions. Copper-mediated ortho C-H sulfonylation of benzoic acid derivatives with sodium sulfinates has been achieved, indicating the potential for direct functionalization of the benzoic acid core . Additionally, the benzylic C-H bond of 4-methylphenols has been sulfonylated using a photocatalytic method . These reactions suggest possible pathways for modifying the benzoic acid moiety in 4-Methyl-3-(morpholine-4-sulfonyl)-benzoic acid.

Physical and Chemical Properties Analysis

The physicochemical properties of morpholinium ionic liquids have been studied, revealing the influence of the anion on properties such as toxicity and biodegradability . Although these ionic liquids differ from 4-Methyl-3-(morpholine-4-sulfonyl)-benzoic acid, the data suggest that the morpholine group can impact the overall properties of the compound. Additionally, the environmental persistence of related compounds, such as 2-(4-Morpholinyl)benzothiazole, has been investigated, which could inform the environmental behavior of 4-Methyl-3-(morpholine-4-sulfonyl)-benzoic acid .

Scientific Research Applications

Analytical Methods and Antioxidant Activity

  • Studies have outlined various analytical methods used in determining antioxidant activity, highlighting the significance of such assays in evaluating the antioxidant capacity of complex samples. These methods are crucial in the analysis of chemical compounds and their potential antioxidant properties (Munteanu & Apetrei, 2021; Ilyasov et al., 2020).

Environmental Impact and Degradation

  • Research on the degradation of acetaminophen by advanced oxidation processes provides insights into the environmental impact and potential biotoxicity of chemical compounds, which could be relevant for understanding the environmental behavior of similar compounds like 4-Methyl-3-(morpholine-4-sulfonyl)-benzoic acid (Qutob et al., 2022).

Chemical Properties and Applications

  • The review of xylan derivatives discusses the potential of chemical modifications to produce biopolymers with specific properties, indicating the broader relevance of chemical engineering in developing materials with desired functionalities (Petzold-Welcke et al., 2014).

Biological Activity and Pharmacological Interest

  • A comprehensive review on morpholine and pyrans derivatives highlights their broad spectrum of pharmacological activities, suggesting the significance of structural components like morpholine in drug development and the exploration of new therapeutic agents (Asif & Imran, 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-methyl-3-morpholin-4-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-9-2-3-10(12(14)15)8-11(9)19(16,17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGOGAHEPWTCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354283
Record name 4-Methyl-3-(morpholine-4-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(morpholine-4-sulfonyl)-benzoic acid

CAS RN

300383-08-8
Record name 4-Methyl-3-(4-morpholinylsulfonyl)benzoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(morpholine-4-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-3-(morpholine-4-sulfonyl)benzoic acid
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